REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[S:10][N:9]=1.O>C(O)(C)(C)C>[ClH:7].[N:1]1([C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:10][N:9]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:4.5|
|
Name
|
|
Quantity
|
49.4 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
19.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser topped with a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
After the flask was purged with nitrogen, it
|
Type
|
ADDITION
|
Details
|
slowly added to the reaction flask over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction (112-118° C.)
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (121 °C.)
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 85° C.
|
Type
|
FILTRATION
|
Details
|
The hazy solution was filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with 60 mL of t-butanol/water (1:1) solution
|
Type
|
WASH
|
Details
|
The pH of the combined filtrate and wash
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with toluene (200 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with fresh toluene (100 mL)
|
Type
|
WASH
|
Details
|
The combined toluene layers were washed with water (75 mL)
|
Type
|
CONCENTRATION
|
Details
|
the toluene solution was concentrated in vacuo at 48° C. to 90 mL
|
Type
|
ADDITION
|
Details
|
Isopropanol (210 mL) was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with cold isopropanol (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCNCC1)C1=NSC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.59 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[S:10][N:9]=1.O>C(O)(C)(C)C>[ClH:7].[N:1]1([C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:10][N:9]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:4.5|
|
Name
|
|
Quantity
|
49.4 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
19.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser topped with a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
After the flask was purged with nitrogen, it
|
Type
|
ADDITION
|
Details
|
slowly added to the reaction flask over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction (112-118° C.)
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (121 °C.)
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 85° C.
|
Type
|
FILTRATION
|
Details
|
The hazy solution was filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with 60 mL of t-butanol/water (1:1) solution
|
Type
|
WASH
|
Details
|
The pH of the combined filtrate and wash
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with toluene (200 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with fresh toluene (100 mL)
|
Type
|
WASH
|
Details
|
The combined toluene layers were washed with water (75 mL)
|
Type
|
CONCENTRATION
|
Details
|
the toluene solution was concentrated in vacuo at 48° C. to 90 mL
|
Type
|
ADDITION
|
Details
|
Isopropanol (210 mL) was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with cold isopropanol (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCNCC1)C1=NSC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.59 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |